molecular formula C11H8ClN3O2S B12937043 3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride CAS No. 62492-24-4

3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride

Katalognummer: B12937043
CAS-Nummer: 62492-24-4
Molekulargewicht: 281.72 g/mol
InChI-Schlüssel: SVZSCAGXCNHCTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is a complex organic compound that features a benzothiazole moiety fused with an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the condensation of 2-aminobenzothiazole with appropriate reagents. One common method includes the reaction of 2-aminobenzothiazole with carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Oxidized or Reduced Benzothiazole Derivatives: Resulting from oxidation or reduction reactions.

    Cyclized Products: Formed from cyclization reactions.

Wissenschaftliche Forschungsanwendungen

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to its combined structural features of benzothiazole and imidazolidine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry .

Eigenschaften

CAS-Nummer

62492-24-4

Molekularformel

C11H8ClN3O2S

Molekulargewicht

281.72 g/mol

IUPAC-Name

3-(1,3-benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C11H8ClN3O2S/c12-9(16)14-5-6-15(11(14)17)10-13-7-3-1-2-4-8(7)18-10/h1-4H,5-6H2

InChI-Schlüssel

SVZSCAGXCNHCTO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1C2=NC3=CC=CC=C3S2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.